molecular formula C8H17ClN2O B6254191 N-methylazepane-2-carboxamide hydrochloride CAS No. 2742652-21-5

N-methylazepane-2-carboxamide hydrochloride

Cat. No.: B6254191
CAS No.: 2742652-21-5
M. Wt: 192.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylazepane-2-carboxamide hydrochloride: is a chemical compound with a molecular formula of C8H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylazepane-2-carboxamide hydrochloride typically involves the reaction of azepane with methylamine and subsequent carboxylation. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methylazepane-2-carboxamide hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in substitution reactions where the methyl group or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed:

  • Oxidation products include hydroxylated derivatives.
  • Reduction products include amine derivatives.
  • Substitution reactions yield various substituted azepane derivatives.

Scientific Research Applications

Chemistry: N-methylazepane-2-carboxamide hydrochloride is used as an intermediate in the synthesis of more complex organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological macromolecules such as proteins and nucleic acids.

Industry: In industrial applications, this compound is used in the production of polymers and other materials where azepane derivatives are required.

Mechanism of Action

The mechanism of action of N-methylazepane-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    Azepane: The parent compound of N-methylazepane-2-carboxamide hydrochloride, used in various chemical syntheses.

    N-methylazepane: A simpler derivative without the carboxamide group.

    Azepane-2-carboxamide: Lacks the methyl group but retains the carboxamide functionality.

Uniqueness: this compound is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler analogs.

Properties

CAS No.

2742652-21-5

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.